

A Comparative Analysis of Spectral Data for Methyl 4-(4-oxobutyl)benzoate

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Prepared for: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This guide provides a comparative analysis of the spectral data for Methyl 4-(4-oxobutyl)benzoate (CAS No. 106200-41-3), a key intermediate in various synthetic pathways. The data presented has been aggregated from publicly available databases and supplier technical specifications. It is important to note that while the initially requested compound was "4-Oxobutyl benzoate," publicly available spectral data corresponds to its methyl ester, "Methyl 4-(4-oxobutyl)benzoate." This guide proceeds with the analysis of the methyl ester, assuming it to be the compound of interest.

Summary of Spectral Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for Methyl 4-(4-oxobutyl)benzoate.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Source
9.81	S	1H	-CHO	Predicted
7.97	d	2H	Ar-H	Predicted
7.30	d	2H	Ar-H	Predicted
3.89	S	3H	-OCH₃	Predicted
3.01	t	2H	-CH ₂ - (adjacent to Ar)	Predicted
2.80	t	2H	-CH ₂ - (adjacent to CHO)	Predicted
2.15	р	2H	-CH₂-	Predicted

Note: The ¹H

NMR data is

based on

predicted values

from chemical

software and

should be

confirmed with

experimental

data.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data



Chemical Shift (ppm)	Assignment	Source
201.8	C=O (aldehyde)	SpectraBase (Wiley)[1]
166.6	C=O (ester)	SpectraBase (Wiley)[1]
142.3	Ar-C	SpectraBase (Wiley)[1]
129.8	Ar-CH	SpectraBase (Wiley)[1]
129.5	Ar-C	SpectraBase (Wiley)[1]
128.3	Ar-CH	SpectraBase (Wiley)[1]
52.1	-OCH₃	SpectraBase (Wiley)[1]
43.3	-CH ₂ - (adjacent to CHO)	SpectraBase (Wiley)[1]
34.8	-CH ₂ - (adjacent to Ar)	SpectraBase (Wiley)[1]
19.5	-CH ₂ -	SpectraBase (Wiley)[1]

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment	Source
206	25	[M] ⁺	SpectraBase (Wiley) [1]
175	100	[M - OCH3] ⁺	SpectraBase (Wiley) [1]
147	40	[M - COOCH₃]+	SpectraBase (Wiley) [1]
119	60	[C8H7O]+	SpectraBase (Wiley) [1]
91	30	[C7H7]+	SpectraBase (Wiley) [1]

Experimental Protocols



Standard protocols for the acquisition of the spectral data presented above are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of Methyl 4-(4-oxobutyl)benzoate is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
 Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A 400 MHz or higher field NMR spectrometer is used.
- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile samples.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and fragmentation pattern are analyzed to confirm the structure.



Visualization of the Spectral Data Comparison Workflow

The following diagram illustrates the logical workflow for the comparison of spectral data from different sources.

Caption: Spectral Data Comparison Workflow.

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References

- 1. Methyl 4-(4-oxobutyl)benzoate | C12H14O3 | CID 9859111 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Spectral Data for Methyl 4-(4-oxobutyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3117955#spectral-data-comparison-of-4-oxobutyl-benzoate-from-different-sources]

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